molecular formula C57H98O6 B1236364 Trilinoelaidin CAS No. 5188-25-0

Trilinoelaidin

Cat. No. B1236364
CAS RN: 5188-25-0
M. Wt: 879.4 g/mol
InChI Key: HBOQXIRUPVQLKX-MWJBUCGGSA-N
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Description

Trilinoelaidin is an unsaturated fatty acid triglyceride compound with a carbon chain length of 18 . It is a subject of study in various scientific researches, particularly in the field of thermal induced isomerization .


Synthesis Analysis

The products formed by thermally induced isomerization of trilinolein and trilinoelaidin at 250 °C were studied by infrared spectroscopy and gas chromatography . The triglycerides of the 9c12c and 9t12t fatty acids, linoleic and linoelaidic acid respectively, were subjected to thermal treatment under nitrogen in glass .


Molecular Structure Analysis

The molecular structure of Trilinoelaidin involves the triglycerides of the 9c12c and 9t12t fatty acids, linoleic and linoelaidic acid respectively . The exact molecular structure is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

During thermal induction, Trilinoelaidin undergoes decomposition and isomerization . Thermally induced 9t12t fatty acid (linoelaidic acid) molecules in the trilinoelaidin molecules isomerize into 9c12t, 9t12c and 9c12c isomers .

Scientific Research Applications

Thermal Isomerization Studies

Trilinoelaidin undergoes thermal isomerization, which is a process where the compound’s molecular structure is altered due to heat. This process is significant in understanding the stability and behavior of fatty acids at high temperatures, which is crucial for food processing and preservation industries. The isomerization of trilinoelaidin at 250°C leads to the formation of various isomers, including the conversion of linoelaidic acid molecules into different structural forms . This research has implications for the production of trans fatty acids and their impact on human health.

Food Industry Applications

In the food industry, the thermal properties of trilinoelaidin are studied to optimize cooking processes such as frying. The compound’s ability to form different isomers when heated can affect the nutritional value and safety of food products. Understanding the isomerization process helps in controlling the formation of potentially harmful trans fatty acids during food preparation .

Nutritional Research

Trilinoelaidin’s isomerization can result in the formation of conjugated linoleic acids (CLAs), which have been studied for their potential health benefits, including anti-carcinogenic and anti-diabetic properties. Research on trilinoelaidin can contribute to the development of dietary supplements or functional foods enriched with beneficial isomers of fatty acids .

Toxicology and Health Impact

The study of trilinoelaidin’s thermal decomposition products is important for assessing the health risks associated with the consumption of heated oils. The formation of toxic compounds from polyunsaturated fatty acids during heating is a concern, and research on trilinoelaidin helps in identifying these compounds and understanding their effects on human health .

Chemical Synthesis and Catalysis

Trilinoelaidin can serve as a substrate in chemical reactions where specific isomers are desired. Its thermal isomerization properties make it a candidate for studies in catalysis, where the goal is to control reaction pathways to obtain particular products. This has applications in synthetic chemistry and materials science .

Biotechnology and Enzyme Studies

The behavior of trilinoelaidin under thermal conditions can be used to study enzyme specificity and activity. Enzymes that can catalyze the isomerization or other modifications of trilinoelaidin can be of interest for industrial biotechnology applications, where they may be used to produce specific fatty acid derivatives .

Pharmaceutical Research

The isomers formed from trilinoelaidin may have unique biological activities that could be harnessed for pharmaceutical applications. Research into the compound’s isomerization products could lead to the discovery of new drugs or therapeutic agents with specific actions on biological targets .

Environmental Impact Studies

Understanding the thermal behavior of trilinoelaidin is also relevant for environmental studies. The compound’s stability and decomposition products can have implications for waste management and pollution control, especially in industries where oils and fats are processed at high temperatures .

Safety and Hazards

The safety data sheet for Trilinoelaidin indicates that it is suspected of causing cancer (Carcinogenicity, Category 2) . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Trilinoelaidin, a triglyceride of the fatty acid linoelaidic acid , primarily targets the fatty acids in the body. The primary role of these fatty acids is to provide energy for the body’s cells .

Mode of Action

Trilinoelaidin interacts with its targets through a process known as isomerization . This process involves the rotation, migration, and degradation of the 9c12c and 9t12t fatty acids in the trilinoelaidin molecules . The result of this interaction is the formation of different isomers .

Biochemical Pathways

The affected biochemical pathway is the isomerization of fatty acids . The downstream effects include the formation of non-conjugated linoleic acids (NLAs), conjugated linoleic acids (CLAs), and aldehydes . The formation rate of isomers from the 9c12c fatty acid is higher than that of the 9t12t fatty acid .

Pharmacokinetics

It is known that the compound undergoes decomposition and isomerization . These processes could potentially impact the bioavailability of trilinoelaidin, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of trilinoelaidin’s action include the formation of different isomers of fatty acids . These isomers can have various effects on the body, including potential health risks .

Action Environment

The action of trilinoelaidin is influenced by environmental factors such as temperature . For example, thermal treatment can induce the isomerization process . The production of aldehydes, a result of trilinoelaidin’s action, increases with heating temperature and time .

properties

IUPAC Name

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQXIRUPVQLKX-MWJBUCGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate

CAS RN

5188-25-0
Record name Glyceryl trilinolelaidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to trilinoelaidin when heated?

A: Trilinoelaidin, when subjected to high temperatures, undergoes a process called thermal isomerization. This means the original trans configuration of the double bonds in its fatty acid chains can shift to a cis configuration. [, ] This process leads to the formation of various isomers, including linoleic acid (9c,12c), as well as other geometric isomers like 9c,12t and 9t,12c. [] Additionally, conjugated linoleic acids (CLAs), known for their potential health benefits and detrimental effects, are also generated during this process. [] As heating continues, further degradation occurs, producing aldehydes. []

Q2: How does the thermal isomerization of trilinoelaidin compare to that of trilinolein?

A: While both trilinoelaidin and trilinolein undergo isomerization upon heating, there are key differences. Notably, the rate of isomer formation is higher in trilinolein (containing linoleic acid, 9c,12c) compared to trilinoelaidin (containing linoelaidic acid, 9t,12t). [] This difference in reaction rates suggests that the starting configuration of the double bonds influences the isomerization process. Interestingly, despite these differences in reaction rates, both trilinolein and trilinoelaidin ultimately yield similar profiles of conjugated linoleic acid (CLA) isomers. []

Q3: What is the impact of dietary trilinoelaidin on fatty acid metabolism?

A: Research suggests that dietary trilinoelaidin can impact the activity of key enzymes involved in fatty acid metabolism, specifically delta-6 desaturase. [] This enzyme is crucial for converting linoleic acid to arachidonic acid, an essential omega-6 fatty acid. Studies show that as the dietary intake of trilinoelaidin increases, there is a corresponding increase in liver linoleic acid levels and a decrease in arachidonic acid levels. [] This finding suggests that trilinoelaidin may inhibit delta-6 desaturase activity, potentially impacting the balance of essential fatty acids in the body.

Q4: Can sorghum extract influence the absorption of trilinoelaidin?

A: Studies in rats have demonstrated that sorghum extract can significantly reduce the lymphatic absorption of both elaidic acid (a trans fatty acid) and linoelaidic acid. [] This reduction in absorption was observed when rats were infused with a lipid emulsion containing trilinoelaidin, trielaidin, and other fatty acids, along with sorghum extract. [] These results suggest that sorghum extract may have the potential to lower the intestinal absorption of trans fats like linoelaidic acid, a component of trilinoelaidin.

Q5: What analytical techniques are used to study trilinoelaidin and its thermal degradation products?

A: Several analytical techniques are employed to study the thermal behavior and composition of trilinoelaidin and its derivatives. Infrared spectroscopy, particularly using ATR (Attenuated Total Reflectance) accessories, helps monitor the changes in chemical bonds during heating and identify the formation of different isomers. [] Gas chromatography, coupled with transesterification to produce fatty acid methyl esters (FAMEs), is crucial for separating and quantifying the various fatty acid isomers produced during thermal isomerization. [, ] This combined approach allows researchers to thoroughly analyze the complex mixture resulting from heating trilinoelaidin.

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